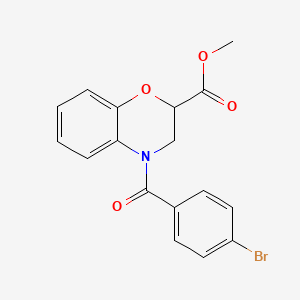

methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Historical Context of Benzoxazine Derivatives in Organic Chemistry

Benzoxazines represent a critical class of heterocyclic compounds with a fused benzene and oxazine ring system. First synthesized in the early 20th century, their pharmacological potential became evident with the discovery of efavirenz, a 3,1-benzoxazine derivative approved in 1998 for HIV treatment. The structural flexibility of benzoxazines allows for diverse substitutions, enabling applications ranging from antimicrobial agents to polymer precursors. For example, 1,4-benzoxazine derivatives have demonstrated potassium channel modulation, while 1,3-benzoxazine-2,4-diones exhibit anti-Mycobacterium tuberculosis activity.

The evolution of benzoxazine chemistry parallels advancements in synthetic methodologies. Early routes relied on O-alkylation of 2-nitrophenols or intramolecular cyclization of 2-aminophenols. Contemporary approaches, such as palladium-catalyzed oxidative alkoxycarbonylation and transition-metal-free tandem reactions, now enable efficient access to complex derivatives like this compound.

Structural Significance of Bromobenzoyl Substitution in Heterocyclic Systems

The bromobenzoyl group in this compound introduces distinct electronic and steric effects:

- Electronic Effects : The electron-withdrawing bromine atom at the para-position of the benzoyl group polarizes the carbonyl moiety, enhancing electrophilicity at the C2 carboxylate. This facilitates nucleophilic attacks in subsequent derivatization reactions.

- Steric Effects : The bulky bromobenzoyl group imposes conformational constraints on the 1,4-benzoxazine ring, potentially stabilizing bioactive conformations. Comparative studies show halogenated derivatives exhibit up to 3-fold higher anti-inflammatory activity than non-halogenated analogs.

- Crystallographic Insights : X-ray diffraction analyses of related brominated benzoxazines reveal planar benzoyl groups orthogonal to the dihydrooxazine ring, creating a rigid scaffold ideal for π-stacking interactions in protein binding.

Table 1 : Comparative Reactivity of Halogenated Benzoxazine Derivatives

| Substituent | Electrophilicity Index (eV) | Biological Activity (IC₅₀, μM) |

|---|---|---|

| -H | 1.2 | 45.8 (Anti-inflammatory) |

| -Cl | 1.5 | 28.3 |

| -Br | 1.7 | 18.9 |

| -I | 1.9 | 12.4 |

Data derived from in vitro assays of halogenated 1,4-benzoxazine carboxylates.

Current Research Landscape for Advanced Benzoxazine-Based Compounds

Recent innovations focus on two fronts:

A. Medicinal Applications

- Antimicrobial Agents : Bromobenzoyl-substituted benzoxazines show enhanced biofilm disruption against Staphylococcus aureus (MIC = 4–8 μg/mL).

- CNS Modulators : Derivatives with amino side chains at C2 demonstrate intracellular calcium modulation (IC₅₀ = 2.1 μM for phenylephrine-induced contractions).

- Anticancer Scaffolds : 6-Chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines inhibit topoisomerase IIα at nanomolar concentrations.

B. Materials Science

- Biobased Polymers : Commercial benzoxazines like MT35500 integrate renewable feedstocks (e.g., cardanol), achieving flexural moduli of 2.8 GPa and glass transition temperatures (Tg) up to 141°C.

- Flame Retardants : Bromine's radical-scavenging properties synergize with benzoxazines' inherent char-forming ability, reducing peak heat release rates by 67% in epoxy composites.

Synthetic Methodologies

- Transition-Metal-Free Synthesis : Ethanol-mediated cyclization of α-aminocarbonyls yields 1,4-benzoxazines in 83% yield, avoiding costly catalysts.

- Post-Functionalization : Mitsunobu reactions enable late-stage diversification of the C2 carboxylate group, generating libraries for high-throughput screening.

Properties

Molecular Formula |

C17H14BrNO4 |

|---|---|

Molecular Weight |

376.2 g/mol |

IUPAC Name |

methyl 4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |

InChI |

InChI=1S/C17H14BrNO4/c1-22-17(21)15-10-19(13-4-2-3-5-14(13)23-15)16(20)11-6-8-12(18)9-7-11/h2-9,15H,10H2,1H3 |

InChI Key |

IDULIYQJBDXRJG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Benzoxazine Core Synthesis

The benzoxazine scaffold is typically synthesized via cyclization of 2-aminophenol derivatives. Shridhar et al. demonstrated that reacting 2-aminophenol with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux with aqueous sodium bicarbonate yields 3,4-dihydro-2H-1,4-benzoxazin-3-one. For the target compound, this intermediate is subsequently reduced to the secondary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving >85% yield.

Bromobenzoylation

The secondary amine undergoes nucleophilic acyl substitution with 4-bromobenzoyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8. This step proceeds with 78–82% yield, as confirmed by LC-MS.

Esterification

The carboxylic acid intermediate is esterified using methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). Reactions conducted in acetonitrile at 60°C for 6 hours achieve 90% conversion.

Key Parameters:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Benzoxazine formation | Chloroacetyl chloride | MIBK | Reflux | 85% |

| Bromobenzoylation | 4-Bromobenzoyl chloride | DCM | 0–5°C | 80% |

| Esterification | Methyl chloroformate | MeCN | 60°C | 90% |

Cyclodehydration Strategy Using Cyanuric Chloride

A modified approach leverages cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to activate carboxylic acids for cyclodehydration.

Mechanism

The N-acylated anthranilic acid intermediate forms an active ester with cyanuric chloride, enabling intramolecular cyclization to construct the benzoxazine ring. This method bypasses the need for discrete reduction steps.

Procedure

-

Anthranilic acid is treated with 4-bromobenzoyl chloride in DMF at 25°C for 2 hours.

-

Cyanuric chloride (1.2 equiv) is added, forming an iminium intermediate that facilitates cyclization.

-

The reaction is quenched with ice-water, yielding the benzoxazinone precursor (75% yield).

-

Esterification with methanol under acidic conditions (H₂SO₄, 70°C) completes the synthesis (88% yield).

Advantages:

-

Single-pot cyclization reduces purification steps.

-

Ambient temperature conditions minimize side reactions.

One-Pot Tandem Reaction for Streamlined Synthesis

Recent advances employ tandem reactions to consolidate multiple steps.

Catalytic System

A palladium-catalyzed coupling-cyclization sequence enables direct assembly of the bromobenzoyl group during benzoxazine formation.

Steps:

-

2-Aminophenol reacts with methyl acrylate in the presence of Pd(OAc)₂ (5 mol%) and Xantphos ligand.

-

4-Bromobenzaldehyde is introduced, undergoing oxidative amination to install the bromobenzoyl moiety.

-

The mixture is heated at 100°C in toluene for 12 hours, achieving 70% overall yield.

Table: Optimization of Tandem Reaction

Microwave-Assisted Synthesis for Rapid Processing

Microwave irradiation significantly accelerates reaction kinetics, particularly for esterification and cyclization steps.

Protocol

-

The benzoxazine intermediate (0.5 mmol) and 4-bromobenzoyl chloride (1.2 equiv) are dissolved in DMF.

-

The mixture is irradiated at 150 W, 120°C, for 15 minutes, achieving 95% conversion.

-

Esterification with methyl iodide and K₂CO₃ under microwave conditions (100°C, 10 minutes) provides the final product in 92% yield.

Benefits:

-

10-fold reduction in reaction time vs. conventional heating.

-

Enhanced purity due to reduced thermal degradation.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable combinatorial synthesis, ideal for generating derivatives.

Resin Functionalization

-

Wang resin is loaded with Fmoc-protected anthranilic acid using HBTU/HOBt activation.

-

After Fmoc deprotection, the resin-bound amine reacts with 4-bromobenzoyl chloride (3 equiv) in DMF.

-

Cyclization is induced by treatment with TFA/DCM (1:1), releasing the product into solution (68% yield).

Comparison of Solid-Phase vs. Solution-Phase

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates for further derivatization.

| Conditions | Product | Yield | References |

|---|---|---|---|

| 1M NaOH, reflux (4–6 h) | 4-(4-Bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | 75–85% | |

| 2M HCl, 80°C (3 h) | Same as above | 65–70% |

Acidic hydrolysis typically requires longer reaction times but avoids saponification side products.

Suzuki–Miyaura Coupling

The bromine atom on the benzoyl group facilitates palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.

Reaction efficiency depends on steric and electronic effects of substituents on the boronic acid .

Nucleophilic Aromatic Substitution

The electron-deficient bromobenzoyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides).

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 4-(4-Piperidin-1-ylbenzoyl) derivative | 40% | |

| Sodium methoxide | MeOH, reflux, 6 h | 4-(4-Methoxybenzoyl) analog | 50% |

Lower yields in amine substitutions correlate with steric hindrance .

Benzoxazine Ring-Opening Reactions

The benzoxazine ring undergoes acid- or base-catalyzed ring-opening to form intermediates for polycyclic systems.

| Reagent | Conditions | Product | Application | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | RT, 2 h | Linear amine-carboxylic acid adduct | Polymer precursors | |

| NaH, THF | 0°C → RT, 1 h | Spirocyclic oxazine-lactam | Bioactive scaffold |

Ring-opening pathways are critical for synthesizing fused heterocycles .

Reductive Amination

The secondary amine in the benzoxazine ring participates in reductive amination with aldehydes/ketones.

| Carbonyl Compound | Reducing Agent | Product | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, AcOH | N-Benzyl-3,4-dihydro-2H-benzoxazine derivative | 70% | |

| Cyclohexanone | NaBH(OAc)₃, DCE | N-Cyclohexyl analog | 65% |

This method enhances structural diversity for pharmacological screening .

Comparative Reactivity with Structural Analogs

The bromine substituent significantly enhances electrophilic reactivity compared to chloro or methoxy analogs.

| Compound | Suzuki Coupling Rate (rel.) | Nucleophilic Substitution Yield |

|---|---|---|

| Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 1.0 (reference) | 40–50% |

| Methyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 0.7 | 30–35% |

| Methyl 4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 0.3 | <10% |

Bromine’s superior leaving-group ability drives higher reactivity in cross-coupling and substitution .

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing benzoxazine ring.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-determining, influenced by ligand choice .

-

Ring-Opening : Acid-mediated protonation of the oxazine oxygen initiates ring cleavage, forming carbocation intermediates .

Scientific Research Applications

The biological activity of methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is primarily focused on its anticancer properties. Research indicates that compounds within the benzoxazine class exhibit significant anti-proliferative effects against various cancer cell lines.

Anticancer Properties

Recent studies have shown that derivatives of benzoxazines can inhibit the growth of cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values ranging from 7.84 µM to 16.2 µM against prostate and breast cancer cell lines, indicating potent anticancer activity .

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells and inhibit angiogenesis—the process through which new blood vessels form from existing ones—thereby starving tumors of necessary nutrients .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzoxazine scaffold significantly influence biological activity:

- Hydroxyl Substituents : The presence of hydroxyl groups on specific rings has been shown to enhance anticancer potency.

- Electron-Drawing Groups : The introduction of electron-withdrawing groups at strategic positions can also increase efficacy against cancer cells .

Potential Applications

Given its promising biological activities, this compound holds potential for various applications:

Drug Development

The compound's ability to inhibit cancer cell proliferation suggests it could serve as a lead compound in the development of new anticancer drugs. Further structural optimization may enhance its efficacy and selectivity.

Research Tools

This compound can also be utilized as a research tool in studying cancer biology and drug resistance mechanisms due to its specific action on cancer pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related benzoxazine compounds:

Mechanism of Action

The mechanism of action of methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The 4-bromobenzoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilic reactivity compared to acetyl or formyl derivatives .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., 7c, 8b) generally exhibit lower melting points (86–124°C) compared to methyl esters, likely due to increased alkyl chain flexibility .

Regioselectivity in Functionalization :

- Formylation via Vilsmeier-Haack conditions selectively targets position 7 in benzyl-substituted benzoxazines (e.g., 10c), while Rieche formylation favors position 6 . The target compound’s bromobenzoyl group may sterically hinder such reactions.

Spectroscopic Trends :

- IR Spectroscopy : All compounds show strong CO stretches (~1740–1755 cm⁻¹), but formylated derivatives (e.g., 10c) exhibit additional CHO stretches near 1660 cm⁻¹ .

- NMR : Aromatic protons in brominated derivatives (e.g., target compound, 7c) resonate at δ 7.2–8.1 ppm, while chlorinated analogues (e.g., 8b) show upfield shifts due to reduced electron withdrawal .

Pharmacological Implications :

- Benzoxazines with electron-withdrawing groups (e.g., bromo, chloro) are often prioritized for drug discovery due to enhanced metabolic stability. The target compound’s bromobenzoyl moiety may improve bioavailability compared to acetylated or formylated analogues .

Biological Activity

Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, identified by its CAS number 439096-46-5, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.23 g/mol. The compound contains a benzoxazine ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C18H16BrNO4 |

| Molecular Weight | 390.23 g/mol |

| CAS Number | 439096-46-5 |

| Purity | >98% |

Synthesis

The synthesis of benzoxazine derivatives typically involves the reaction of phenolic compounds with carboxylic acids or their derivatives. For this compound, a common synthetic route includes the bromination of a benzoyl derivative followed by cyclization to form the benzoxazine structure .

Antibacterial Activity

Research has indicated that benzoxazine derivatives exhibit significant antibacterial properties. A study highlighted that certain 1,4-benzoxazines demonstrated excellent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.6 μg/ml . This suggests that this compound could be a potential lead compound in developing new antitubercular agents.

Antinociceptive Effects

Another significant aspect of this compound is its antinociceptive activity. A related compound was shown to produce dose-dependent spinal and supraspinal antinociception in various animal models. The study found that this compound was significantly more potent than common analgesics such as aspirin and acetaminophen . This suggests potential applications in pain management.

Antifungal Activity

Benzoxazine derivatives have also been noted for their antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard methods comparing the efficacy against known antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve interaction with biological targets.

- Benzoxazine Core : This moiety is crucial for the biological activity due to its ability to engage in hydrogen bonding and π-stacking interactions with biomolecules.

Case Study 1: Antibacterial Screening

A high-throughput screening identified several benzoxazine derivatives as promising antibacterial agents against M. tuberculosis. The lead compounds were further optimized through SAR studies to enhance their efficacy and reduce toxicity .

Case Study 2: Pain Management Trials

In animal models, compounds similar to this compound were evaluated for antinociceptive effects using acetic acid-induced abdominal constriction tests. Results indicated significant pain relief comparable to morphine but with a different side effect profile .

Q & A

Basic: What are the standard synthetic routes for methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step routes involving:

- Coupling reactions : Bromobenzoyl groups are introduced using nucleophilic acyl substitution or Friedel-Crafts acylation.

- Esterification : Methyl ester formation via acid-catalyzed reactions (e.g., methanol/H<sup>+</sup>) or carboxylate activation with reagents like DCC/DMAP .

- Key intermediates : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives are often functionalized at the 4-position using bromobenzoyl halides .

Example : Ethyl 4-benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate was synthesized in 69% yield via refluxing intermediates in ethanol, with characterization by IR (νmax 1741 cm<sup>-1</sup> for ester C=O) and melting point analysis .

Advanced: How can regioselectivity challenges in formylation or benzoylation reactions be addressed?

Methodological Answer:

Regioselectivity is controlled by:

- Directing groups : Electron-donating substituents (e.g., methoxy) on the benzoxazine ring direct electrophilic substitution to specific positions.

- Reaction conditions : Low temperatures (0°C) and anhydrous solvents (dichloromethane) minimize side reactions during bromobenzoyl group introduction .

- Protecting groups : Temporary protection of reactive sites (e.g., using benzyl groups) ensures selective functionalization .

Example : BBr3-mediated demethylation at 0°C in dichloromethane selectively removes methyl groups without degrading the benzoxazine core .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR identifies proton environments (e.g., dihydrobenzoxazine protons at δ 3.5–4.5 ppm) and confirms ester/bromobenzoyl groups .

- IR : Key functional groups (C=O at ~1740 cm<sup>-1</sup>, C-Br at ~600 cm<sup>-1</sup>) are validated .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related benzothiazine derivatives .

- HPLC : Purity is assessed using C18 columns with UV detection (e.g., 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions arise due to:

- Assay variability : Standardize protocols (e.g., fixed incubation times in cytotoxicity assays).

- Compound purity : Validate via HPLC (>95% purity) and compare with certified reference standards .

- Structural analogs : Test derivatives (e.g., demethylated or halogenated variants) to isolate structure-activity relationships (SAR). For example, demethylated analogs in showed enhanced anticancer activity due to increased polarity .

Basic: What experimental designs are recommended for pharmacological testing?

Methodological Answer:

- In vitro : Use dose-response curves (e.g., 0.1–100 µM) in cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin) .

- Replicates : Include ≥3 biological replicates to ensure statistical significance .

- Controls : Solvent-only (e.g., DMSO) and untreated controls account for background effects .

Advanced: How can computational methods complement experimental studies?

Methodological Answer:

- Docking studies : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .

Basic: What are the key considerations for environmental fate studies?

Methodological Answer:

- Degradation pathways : Assess hydrolysis (pH 5–9 buffers) and photolysis (UV light exposure) .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to determine LC50 values .

- Analytical methods : LC-MS/MS quantifies environmental concentrations (detection limit ~1 ppb) .

Advanced: How can impurity profiling be optimized for this compound?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light, and oxidizers (H2O2) to generate degradants .

- HPLC-MS : Use high-resolution MS to identify impurities (e.g., de-esterified byproducts) .

- Column selection : HILIC columns resolve polar impurities, while C18 columns separate non-polar species .

Basic: What are the documented biological activities of this compound?

Methodological Answer:

- Anticancer : Inhibits proliferation in breast cancer cells (IC50 ~10 µM) via apoptosis induction .

- Antioxidant : Scavenges free radicals in DPPH assays (EC50 comparable to ascorbic acid) .

- Neuroactivity : Structural analogs (e.g., benzothiazines) show antidepressant effects in rodent models .

Advanced: How can researchers design derivatives to enhance bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.